REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[C:3]1[CH:4]=[C:5]([C:10]2[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=2[F:18])[CH:6]=[C:7]([F:9])[CH:8]=1.S(=O)(=O)(O)O.CC(O)=O.C1C(=O)N([I:36])C(=O)C1>C(Cl)Cl>[F:19][CH:2]([F:1])[C:3]1[CH:4]=[C:5]([C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([I:36])=[CH:12][C:11]=2[F:18])[CH:6]=[C:7]([F:9])[CH:8]=1
|
Name
|
|
Quantity
|
642 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)F)C1=C(C=CC(=C1)OC)F)F
|
Name
|
|
Quantity
|
69.7 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
238 μL
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless clear solution
|
Type
|
CUSTOM
|
Details
|
to give a maroon-colored solution
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aq. sodium thiosulfate (10 mL, DCM was upper layer for separation)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (50-g silica gel column, 0-5% EtOAc/Heptane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)F)C1=C(C=C(C(=C1)OC)I)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.946 mmol | |
AMOUNT: MASS | 771 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |